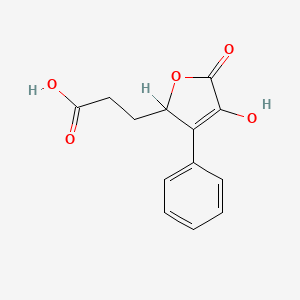

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Overview

Description

WF-3681 is a novel aldose reductase inhibitor that was first isolated from the fungal species Chaetomella . It is a butenolide fungal metabolite with the chemical name 2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furanpropanoic acid . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

WF-3681 can be synthesized through an aldol condensation reaction involving phenylpyruvates and ω-formylalkanoates . The key steps in the synthesis include:

Methylation of Phenylpyruvic Acid: Phenylpyruvic acid is methylated using methyl iodide (MeI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 0°C to yield methyl phenylpyruvate.

Preparation of Ethyl 3-Formylpropionate: Ethyl 3-formylpropionate is prepared according to established methods.

Aldol Condensation: Methyl phenylpyruvate and ethyl 3-formylpropionate are stirred in the presence of DBU in DMF at 0°C for 2.5 hours to produce the desired hydroxy keto ester.

Lactonization and Hydrolysis: The resulting hydroxy keto ester undergoes lactonization followed by acid hydrolysis to yield WF-3681.

Industrial Production Methods

The industrial production of WF-3681 follows similar synthetic routes but on a larger scale, ensuring the availability of the compound for extensive biological testing and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

WF-3681 primarily undergoes aldol condensation reactions during its synthesis . The compound’s structure allows it to participate in various chemical reactions, including:

Oxidation: WF-3681 can undergo oxidation reactions, particularly at the hydroxy and keto functional groups.

Reduction: The compound can be reduced to form different derivatives with potential biological activities.

Substitution: WF-3681 can participate in substitution reactions, especially at the phenyl ring and the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of WF-3681, which may exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds containing furan structures exhibit significant antioxidant properties. Studies have shown that derivatives of 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid can scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated that it possesses inhibitory effects on the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound have yielded promising results. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory disorders .

Biochemical Research

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various enzymes. Research has focused on its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as diabetes and obesity .

Cell Signaling Pathways

Studies have indicated that this compound can modulate cell signaling pathways related to cell survival and apoptosis. This property makes it a candidate for further research in cancer therapy, where modulation of these pathways is crucial .

Material Science Applications

Polymer Synthesis

The furan moiety in the compound allows for the synthesis of novel polymers through click chemistry reactions. These polymers can exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |

| Study B | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |

| Study D | Enzyme Inhibition | Inhibited lipase activity by 50% at a concentration of 50 µg/mL, suggesting potential for weight management therapies. |

Mechanism of Action

WF-3681 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism . By inhibiting this enzyme, WF-3681 reduces the accumulation of sorbitol in tissues, thereby preventing or alleviating diabetic complications . The molecular targets and pathways involved include the binding of WF-3681 to the active site of aldose reductase, leading to the inhibition of its catalytic activity .

Comparison with Similar Compounds

WF-3681 is unique among aldose reductase inhibitors due to its specific structure and high potency . Similar compounds include:

Epalrestat: Another aldose reductase inhibitor used clinically for diabetic neuropathy.

Sorbinil: A potent aldose reductase inhibitor studied for its effects on diabetic complications.

Tolrestat: An aldose reductase inhibitor with similar therapeutic applications.

WF-3681 stands out due to its fungal origin and unique chemical structure, which may offer advantages in terms of specificity and potency .

Biological Activity

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid, a compound derived from the furan family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound features a furan ring substituted with a hydroxyl group and a phenyl moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 μM | |

| Escherichia coli | 125 μM | |

| Pseudomonas aeruginosa | 250 μM |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several strains of fungi.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 31.2 μM | |

| Aspergillus niger | 62.5 μM |

The antifungal effects are attributed to the compound's ability to interfere with fungal cell membrane integrity.

3. Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

Case Study: Apoptosis Induction

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Protein Synthesis: Disruption of ribosomal function leading to reduced protein production.

- Cell Membrane Disruption: Alteration in membrane permeability affecting cell viability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves cyclization reactions of phenyl-substituted precursors under acidic or basic conditions. Post-synthesis, structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the furan ring, propanoic acid moiety, and substituent positions. High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are used to assess purity and functional groups (e.g., carbonyl and hydroxyl stretches) .

Q. What analytical techniques are recommended for identifying common impurities in synthesized batches of this compound?

- Methodological Answer : Gradient HPLC with UV detection is the primary method for impurity profiling. Retention times are compared against pharmacopeial reference standards for related propanoic acid derivatives. Mass spectrometry (MS) further characterizes unknown impurities by determining molecular weights and fragmentation patterns .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C with desiccants to minimize hydrolysis of the furan ring or oxidation of the hydroxyl group. Stability studies indicate degradation accelerates under high humidity and alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing degradation products under varying pH conditions?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations in complex degradation mixtures. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm molecular structures. For example, acidic conditions may hydrolyze the furan ring, forming phenylacetic acid derivatives, while oxidative stress could generate quinone-like byproducts .

Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?

- Methodological Answer : Optimize reaction parameters such as temperature (controlled between 60–80°C), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., p-toluenesulfonic acid for cyclization). Implement in-process monitoring via thin-layer chromatography (TLC) or inline HPLC to track intermediate formation and minimize side reactions .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations model the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack. Molecular docking simulations assess potential interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding and steric compatibility with active sites .

Q. What advanced techniques elucidate degradation pathways under oxidative stress?

- Methodological Answer : Accelerated stability studies using hydrogen peroxide or UV light simulate oxidative degradation. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) identifies transient intermediates, while electron paramagnetic resonance (EPR) spectroscopy detects radical species formed during oxidation .

Q. Data Contradiction Analysis

Q. How should conflicting FTIR and NMR data be addressed when characterizing structural analogs?

- Methodological Answer : Reconcile discrepancies by repeating analyses under standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for FTIR). For example, overlapping FTIR carbonyl peaks (1650–1750 cm⁻¹) may require deconvolution software, while NMR signal splitting could indicate diastereomer formation, necessitating chiral HPLC for resolution .

Q. Key Considerations for Experimental Design

- Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/JP reference materials) for method validation .

- Safety Protocols : Follow OSHA guidelines for handling corrosive substances; use fume hoods and personal protective equipment (PPE) during synthesis .

- Data Reproducibility : Document reaction conditions (pH, temperature) and instrumental parameters (e.g., HPLC gradient profiles) to ensure reproducibility .

Properties

IUPAC Name |

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZVSYXNLXFYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909465 | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105364-56-5 | |

| Record name | WF 3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.